An In-depth Technical Guide to 3-Iodophenylurea: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-Iodophenylurea: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodophenylurea is a halogenated aromatic urea derivative. The urea moiety is a key structural feature in numerous pharmacologically active compounds, valued for its ability to form stable hydrogen bonds with biological targets.[1] The presence of an iodine atom on the phenyl ring provides a site for further functionalization and can influence the compound's lipophilicity and binding interactions. While often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery, understanding the core properties of 3-Iodophenylurea is essential for its effective application. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and known safety information.
Physicochemical Properties
The fundamental physicochemical properties of 3-Iodophenylurea are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers, experimental data for others, such as melting point and solubility, are not widely reported.
| Property | Value | Source |
| CAS Number | 457658-05-8 | [2][3] |
| Molecular Formula | C₇H₇IN₂O | [3] |
| Molecular Weight | 262.05 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (commercially available) | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Molecular Structure
The structure of 3-Iodophenylurea consists of a urea functional group attached to a phenyl ring, with an iodine atom at the meta (3-) position. The arrangement of these groups dictates the molecule's reactivity and potential for intermolecular interactions.
Caption: 2D Chemical Structure of 3-Iodophenylurea.
Synthesis of 3-Iodophenylurea
There are two primary and well-established methods for the synthesis of aryl ureas like 3-Iodophenylurea, starting from the corresponding aniline derivative, 3-iodoaniline.
Method 1: Reaction of 3-Iodoaniline with Urea
This method involves the direct reaction of an aniline with urea, often in the presence of an acid.[4][5] The reaction proceeds through the formation of an isocyanate intermediate from urea.
Caption: Workflow for the synthesis of 3-Iodophenylurea from 3-iodoaniline and urea.
Experimental Protocol:
-
Combine 3-iodoaniline, urea, and dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 100-104°C) with stirring for 1 hour.[4]
-
After the reaction is complete, add water to the mixture and allow it to cool.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with water to remove any unreacted starting materials and salts.
-
Dry the purified 3-Iodophenylurea.
Method 2: Reaction of 3-Iodoaniline with 3-Iodophenyl Isocyanate
A more direct and often higher-yielding method involves the reaction of an amine with an isocyanate.[6] In this case, 3-iodoaniline can be reacted with a suitable isocyanate source, or more commonly, 3-iodophenyl isocyanate is reacted with ammonia or an ammonia equivalent. The synthesis of the required 3-iodophenyl isocyanate from 3-iodoaniline can be achieved using phosgene or a phosgene equivalent like triphosgene.[7][8]
Caption: General workflow for the two-step synthesis of 3-Iodophenylurea via an isocyanate intermediate.
Experimental Protocol (General for Isocyanate Formation):
-
Dissolve triphosgene in a suitable solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.[7]
-
Slowly add a solution of 3-iodoaniline in DCM to the triphosgene solution.
-
Cool the reaction mixture (e.g., to -35°C).[7]
-
Add a base, such as triethylamine (Et₃N), dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The resulting 3-iodophenyl isocyanate can then be isolated and reacted with an ammonia source to yield 3-Iodophenylurea.
Applications in Drug Development
The urea functional group is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Phenylurea derivatives, in particular, have been extensively investigated as inhibitors of various enzymes, especially protein kinases.[9] While there is limited information on the direct biological activity of 3-Iodophenylurea itself, its derivatives have been synthesized and evaluated for various therapeutic applications.
The iodophenyl moiety is a common feature in a number of kinase inhibitors. The iodine atom can form halogen bonds with the protein target and also serves as a handle for introducing radiolabels for imaging studies.[10] Derivatives of iodophenylurea have been explored as potential anticancer agents.
Safety and Handling
3-Iodophenylurea is classified as an acute toxicant and a skin and eye irritant.[2]
-
Hazard Codes: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[2]
-
Precautions: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Iodophenylurea is a valuable chemical intermediate with a straightforward synthesis from readily available starting materials. Its structure, featuring a urea group and an iodinated phenyl ring, makes it a useful building block for the synthesis of more complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental data on the physicochemical properties and direct biological activity of 3-Iodophenylurea are not extensively documented in publicly available literature, its role as a precursor is well-established through the synthesis of its derivatives.
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Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. Available at: [Link]
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Synthesis of Substituted Ureas and Thio-ureas. Zenodo. Available at: [Link]
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(3-iodophenyl)urea — Chemical Substance Information. NextSDS. Available at: [Link]
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N-ETHOXY-N'-(3-IODOPHENYL)UREA — Chemical Substance Information. NextSDS. Available at: [Link]
- Synthesis and biological evaluation of radioiodinated 3-phenylcoumarin derivatives targeting myelin in multiple sclerosis. (2020). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors. (2018). Letters in Drug Design & Discovery.
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- Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2024). Journal of Cancer Science and Clinical Therapeutics.
- Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
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